Ethyl 4-methylphenyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methylphenyl sulfate is an organic compound characterized by the presence of an ethyl group attached to a 4-methylphenyl ring, which is further bonded to a sulfate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 4-methylphenyl sulfate can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with ethyl sulfate in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions is crucial to minimize by-products and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-methylphenyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions may yield phenolic derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Phenolic derivatives.
Substitution: Various ethers and esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methylphenyl sulfate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals, surfactants, and additives.
Wirkmechanismus
The mechanism by which ethyl 4-methylphenyl sulfate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-methylphenyl sulfate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl phenyl sulfate: Lacks the methyl group on the phenyl ring.
4-Methylphenyl sulfate: Lacks the ethyl group.
Uniqueness: The presence of both the ethyl and 4-methylphenyl groups in this compound imparts unique chemical properties and reactivity, distinguishing it from its analogs. This uniqueness can be leveraged in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
72425-47-9 |
---|---|
Molekularformel |
C9H12O4S |
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
ethyl (4-methylphenyl) sulfate |
InChI |
InChI=1S/C9H12O4S/c1-3-12-14(10,11)13-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
QGNSLGKROUXJTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOS(=O)(=O)OC1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.